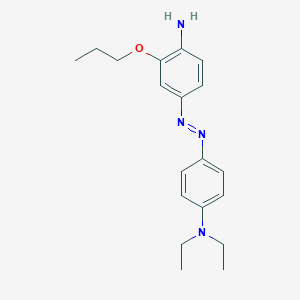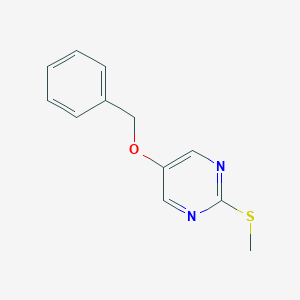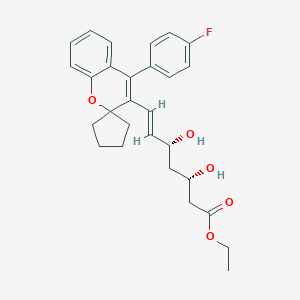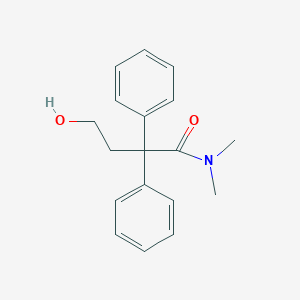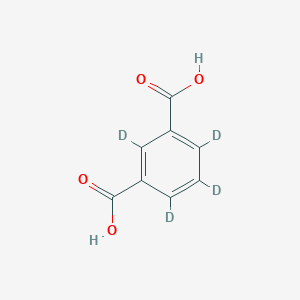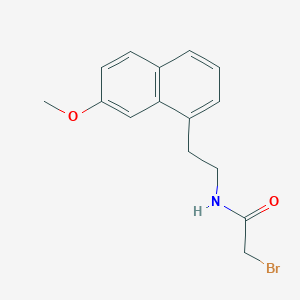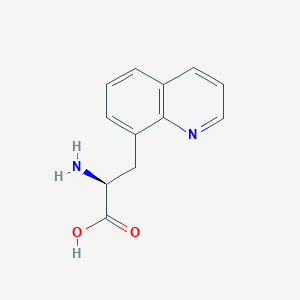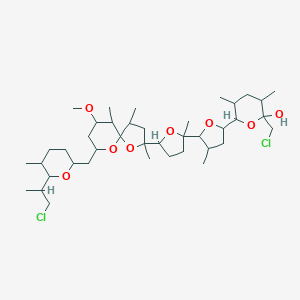
1,30-Didehydroxy-1,30-dichloronigericinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,30-Didehydroxy-1,30-dichloronigericinol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of nigericin, a natural ionophore, and has been found to exhibit unique properties that make it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
1,30-Didehydroxy-1,30-dichloronigericinol has been found to have several potential applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been found to exhibit potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, it has been shown to induce apoptosis in cancer cells, which is a critical mechanism for the treatment of cancer.
Wirkmechanismus
The mechanism of action of 1,30-Didehydroxy-1,30-dichloronigericinol is not fully understood. However, it has been proposed that the compound acts as an ionophore, disrupting the ion balance in cells and leading to cell death. It has also been suggested that the compound may interfere with the mitochondrial function, leading to the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
1,30-Didehydroxy-1,30-dichloronigericinol has been found to have several biochemical and physiological effects. In addition to its cytotoxic activity, it has been shown to inhibit the growth of bacteria and fungi. It has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,30-Didehydroxy-1,30-dichloronigericinol is its potent cytotoxic activity, which makes it a valuable tool for cancer research. However, the compound is also highly toxic, which can be a limitation for lab experiments. In addition, the synthesis of the compound can be challenging, and it may require specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research on 1,30-Didehydroxy-1,30-dichloronigericinol. One potential direction is to investigate the mechanism of action of the compound in more detail, which could lead to the development of more effective cancer treatments. Another direction is to explore the potential applications of the compound in other fields, such as the treatment of inflammatory diseases. Furthermore, the synthesis of analogs of 1,30-Didehydroxy-1,30-dichloronigericinol could lead to the development of compounds with improved properties and reduced toxicity.
Conclusion:
In conclusion, 1,30-Didehydroxy-1,30-dichloronigericinol is a promising compound with several potential applications in scientific research. Its potent cytotoxic activity, anti-inflammatory, and anti-oxidant properties make it a valuable tool for cancer research and the treatment of inflammatory diseases. However, the compound's toxicity and the challenges associated with its synthesis are limitations that need to be addressed. Further research on the mechanism of action and the development of analogs could lead to the development of more effective treatments for various diseases.
Synthesemethoden
The synthesis of 1,30-Didehydroxy-1,30-dichloronigericinol involves the reaction of nigericin with sodium hydroxide and chlorinating agents such as thionyl chloride or phosphorus oxychloride. The resulting compound is then purified using various techniques such as column chromatography or recrystallization. The synthesis of this compound has been reported in several scientific articles, and it has been found to be a relatively straightforward process.
Eigenschaften
CAS-Nummer |
138285-65-1 |
|---|---|
Produktname |
1,30-Didehydroxy-1,30-dichloronigericinol |
Molekularformel |
C40H68Cl2O8 |
Molekulargewicht |
747.9 g/mol |
IUPAC-Name |
2-(chloromethyl)-6-[5-[5-[9-[[6-(1-chloropropan-2-yl)-5-methyloxan-2-yl]methyl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-2-yl]-2-methyloxolan-2-yl]-4-methyloxolan-2-yl]-3,5-dimethyloxan-2-ol |
InChI |
InChI=1S/C40H68Cl2O8/c1-22-11-12-29(45-34(22)25(4)20-41)17-30-18-31(44-10)28(7)40(47-30)27(6)19-38(9,50-40)33-13-14-37(8,48-33)36-24(3)16-32(46-36)35-23(2)15-26(5)39(43,21-42)49-35/h22-36,43H,11-21H2,1-10H3 |
InChI-Schlüssel |
VRWZQXWRFYMNIL-UHFFFAOYSA-N |
SMILES |
CC1CCC(OC1C(C)CCl)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CCl)O)C)C)C)C)C)OC |
Kanonische SMILES |
CC1CCC(OC1C(C)CCl)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CCl)O)C)C)C)C)C)OC |
Synonyme |
1,30-DDDN 1,30-didehydroxy-1,30-dichloronigericinol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



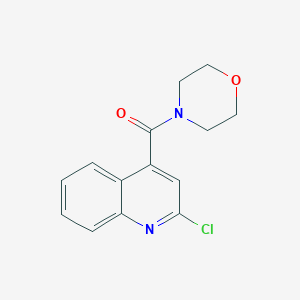
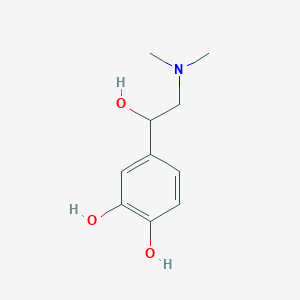
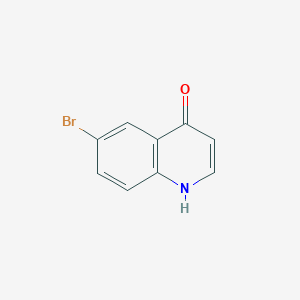
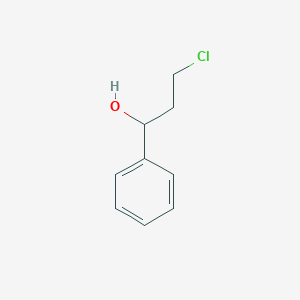
![2-Azabicyclo[2.2.1]hept-5-ene-2-acetonitrile](/img/structure/B142424.png)
![3'-Nitro-[1,1'-biphenyl]-3-ol](/img/structure/B142428.png)
![(E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine](/img/structure/B142431.png)
